Potassium (4-(chloromethyl)phenyl)trifluoroborate
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Overview
Description
Potassium (4-(chloromethyl)phenyl)trifluoroborate is an organoboron compound that contains a trifluoroborate anion. This compound is part of a broader class of organotrifluoroborates, which are known for their stability and versatility in organic synthesis. These compounds are particularly valued for their role in Suzuki–Miyaura coupling reactions, which are widely used in the formation of carbon-carbon bonds in organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium (4-(chloromethyl)phenyl)trifluoroborate can be synthesized through the reaction of boronic acids with potassium bifluoride. The general reaction involves the conversion of a boronic acid to its corresponding trifluoroborate salt using potassium bifluoride as a reagent .
Industrial Production Methods: In an industrial setting, the production of potassium trifluoroborates typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The process often includes the use of automated systems to handle the reagents and monitor the reaction parameters .
Chemical Reactions Analysis
Types of Reactions: Potassium (4-(chloromethyl)phenyl)trifluoroborate primarily undergoes substitution reactions, particularly in the context of Suzuki–Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between an organoboron compound and an organohalide in the presence of a palladium catalyst .
Common Reagents and Conditions:
Reagents: Palladium catalysts, bases (such as potassium carbonate), and solvents (such as water or ethanol).
Conditions: Mild temperatures and neutral to slightly basic pH conditions are typically employed to facilitate the reaction
Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Potassium (4-(chloromethyl)phenyl)trifluoroborate has a wide range of applications in scientific research:
Chemistry: It is extensively used in the synthesis of complex organic molecules through Suzuki–Miyaura coupling reactions
Biology: The compound is used in the development of biologically active molecules and pharmaceuticals
Medicine: It plays a role in the synthesis of drug candidates and active pharmaceutical ingredients
Industry: The compound is used in the production of materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of potassium (4-(chloromethyl)phenyl)trifluoroborate in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the organohalide, forming a palladium complex.
Transmetalation: The organotrifluoroborate transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst
Comparison with Similar Compounds
- Potassium phenyltrifluoroborate
- Potassium methyltrifluoroborate
- Potassium (4-methylphenyl)trifluoroborate
Comparison: Potassium (4-(chloromethyl)phenyl)trifluoroborate is unique due to the presence of a chloromethyl group, which can participate in additional chemical reactions, providing further functionalization opportunities. This distinguishes it from other trifluoroborates that may lack such reactive groups .
Properties
Molecular Formula |
C7H6BClF3K |
---|---|
Molecular Weight |
232.48 g/mol |
IUPAC Name |
potassium;[4-(chloromethyl)phenyl]-trifluoroboranuide |
InChI |
InChI=1S/C7H6BClF3.K/c9-5-6-1-3-7(4-2-6)8(10,11)12;/h1-4H,5H2;/q-1;+1 |
InChI Key |
LURZCWQPVZDEMC-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC=C(C=C1)CCl)(F)(F)F.[K+] |
Origin of Product |
United States |
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